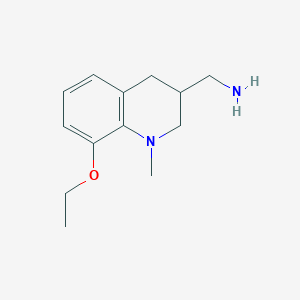![molecular formula C10H9F2NO2 B15068448 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethoxy substituents. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which then undergoes cyclization with difluoromethyl ketone . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of difluoromethyl-5-ethoxybenzo[d]oxazole-2-one.
Reduction: Formation of 2-(difluoromethyl)-5-ethoxybenzoxazole.
Substitution: Formation of various substituted benzoxazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethoxy groups, which can enhance its biological activity and chemical stability compared to other benzoxazole derivatives. The difluoromethyl group, in particular, is known for its ability to improve the metabolic stability and bioavailability of compounds .
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-14-6-3-4-8-7(5-6)13-10(15-8)9(11)12/h3-5,9H,2H2,1H3 |
Clave InChI |
RKMSMRGUARJYPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



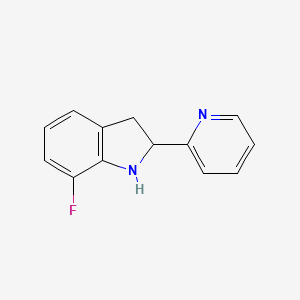
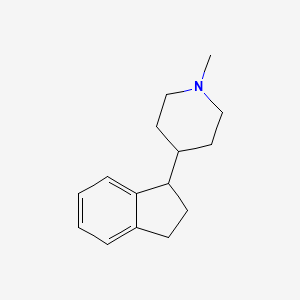

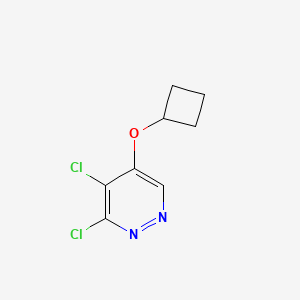
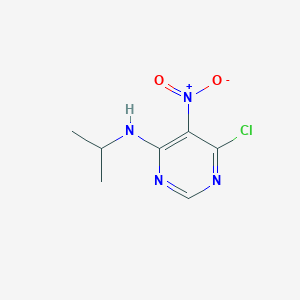
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
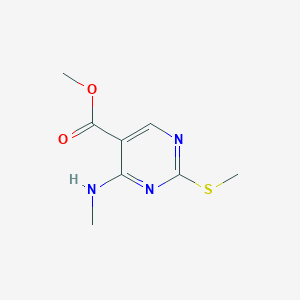
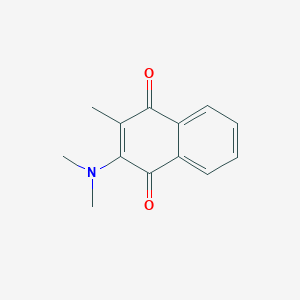
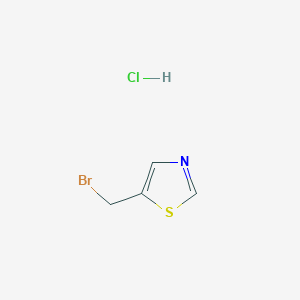
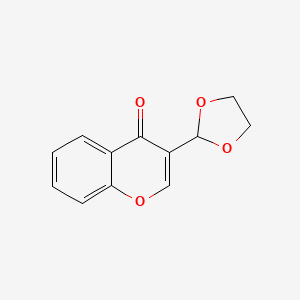
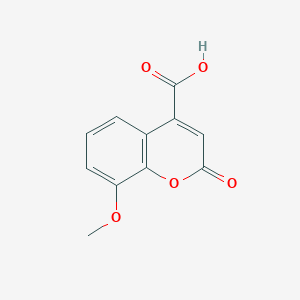
![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)
